2-{[4-(Acetylamino)anilino]carbonyl}cyclohexanecarboxylic acid
Description
Properties
IUPAC Name |
2-[(4-acetamidophenyl)carbamoyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-10(19)17-11-6-8-12(9-7-11)18-15(20)13-4-2-3-5-14(13)16(21)22/h6-9,13-14H,2-5H2,1H3,(H,17,19)(H,18,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HICVGWDOEAENSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2CCCCC2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Acetylamino)anilino]carbonyl}cyclohexanecarboxylic acid typically involves multiple steps:
Formation of the Acetylamino Aniline Derivative: This step involves the acetylation of p-phenylenediamine to form N-acetyl-p-phenylenediamine.
Coupling Reaction: The acetylamino aniline derivative is then coupled with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine to form the desired product.
The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and degradation of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Acetylation: Using large-scale acetylation reactors to produce the acetylamino aniline derivative.
Continuous Flow Coupling: Employing continuous flow reactors for the coupling reaction to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(Acetylamino)anilino]carbonyl}cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The amide and carboxylic acid groups can participate in substitution reactions, forming esters or other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alcohols, amines, and acid chlorides under acidic or basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Esters, amides, and other substituted products.
Scientific Research Applications
2-{[4-(Acetylamino)anilino]carbonyl}cyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-{[4-(Acetylamino)anilino]carbonyl}cyclohexanecarboxylic acid exerts its effects involves:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence biochemical pathways related to inflammation, pain, or cellular signaling.
Comparison with Similar Compounds
Key Observations:
Dipropylamino derivatives (MW 374.48) exhibit higher molecular bulk, which may reduce solubility but improve target binding specificity .
Halogen Effects :
- Chloro-substituted analogues (e.g., BBB/832) demonstrate improved metabolic stability due to halogen’s electron-withdrawing effects, critical for in vivo applications .
Biological Activity: Isobutyryl and diethylamino variants are explicitly marketed as bioactive small molecules, suggesting validated roles in receptor modulation .
Physicochemical Properties
Comparative data for select compounds (where available):
Notes:
- Boiling points and densities are extrapolated from diethylamino variant data .
- Solubility trends inferred from substituent polarity: acetyl and diethylamino groups enhance water compatibility compared to isobutyryl .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 2-{[4-(Acetylamino)anilino]carbonyl}cyclohexanecarboxylic acid, and how can side reactions be minimized?
- Methodological Answer : The compound can be synthesized via acylation of cyclohexanecarboxylic acid derivatives using enamine intermediates to minimize unwanted side reactions. For example, enamine-based strategies (e.g., Diels-Alder adducts) help stabilize reactive intermediates and reduce hydrolysis . Optimizing pH (neutral to mildly acidic) and temperature (controlled reflux at 60–80°C) during coupling steps can further suppress competing pathways like undesired cyclization or oxidation.
Q. How should researchers characterize the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm substituent positions on the cyclohexane ring and the acetylaminoanilino group. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC (e.g., C18 reverse-phase column, 0.1% TFA in water/acetonitrile gradient) assesses purity (>98%) . Polarimetry may be required if stereocenters are present.
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Methodological Answer : Preliminary solubility testing in water, DMSO, and methanol (e.g., 10 mg/mL increments) reveals limited aqueous solubility due to hydrophobic cyclohexane and aryl groups. Stability studies under varying temperatures (4°C, 25°C) and pH (3–9) show degradation above 40°C or in strongly alkaline conditions, necessitating storage at –20°C in desiccated environments .
Advanced Research Questions
Q. How can factorial design methodologies optimize reaction conditions for synthesizing this compound?
- Methodological Answer : A 2³ factorial design can evaluate critical variables: temperature (X₁), catalyst concentration (X₂), and reaction time (X₃). Response surface modeling identifies optimal conditions (e.g., 75°C, 5 mol% DMAP catalyst, 12-hour reaction time) to maximize yield while minimizing byproduct formation. Central composite designs further refine interactions between variables .
Q. How might researchers resolve contradictory data regarding this compound’s biological activity across different assay systems?
- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) may arise from assay-specific parameters. Standardize protocols by:
- Dose-response curves (IC₅₀/EC₅₀ comparisons across cell lines).
- Metabolic stability assays (e.g., liver microsomes) to assess compound half-life.
- Molecular docking to verify target binding specificity against reported proteins (e.g., kinase or protease targets) .
Q. What strategies are effective for improving the enantiomeric purity of derivatives of this compound?
- Methodological Answer : Chiral resolution via dynamic kinetic resolution (DKR) using immobilized lipases (e.g., Candida antarctica Lipase B) or asymmetric catalysis with Rhodium(I)-BINAP complexes enhances enantioselectivity. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column) .
Q. How can computational modeling predict the compound’s pharmacokinetic properties?
- Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models trained on cyclohexanecarboxylic acid analogs estimate logP (2.1–3.5) and membrane permeability. Molecular dynamics simulations (e.g., GROMACS) model interactions with lipid bilayers to predict absorption and distribution .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported solubility data across studies?
- Methodological Answer : Discrepancies may stem from polymorphic forms or residual solvents. Conduct differential scanning calorimetry (DSC) to identify crystalline vs. amorphous states and Karl Fischer titration to quantify residual moisture. Solvent selection (e.g., DMSO vs. THF) should align with ICH guidelines for pre-formulation studies .
Q. What experimental approaches validate conflicting hypotheses about the compound’s mechanism of action?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
